molecular formula C24H24N2O7 B15084945 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15084945
M. Wt: 452.5 g/mol
InChI Key: FXADEOJPYVCJDS-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C24H24N2O7 and a molecular weight of 452.468 This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a hydroxy group, a methoxypropyl group, and a nitrophenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as allyl bromide, benzoyl chloride, and nitrobenzene derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of industrial-grade reagents and equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine. Substitution reactions could result in the replacement of the allyloxy group with various nucleophiles .

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxy and allyloxy groups can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro group, in particular, distinguishes it from similar compounds and contributes to its potential reactivity and biological activity .

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H24N2O7/c1-3-13-33-19-10-8-16(9-11-19)22(27)20-21(17-6-4-7-18(15-17)26(30)31)25(12-5-14-32-2)24(29)23(20)28/h3-4,6-11,15,21,27H,1,5,12-14H2,2H3/b22-20+

InChI Key

FXADEOJPYVCJDS-LSDHQDQOSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.